Product packaging for Hexyl(1H-imidazol-2-ylmethyl)amine(Cat. No.:)

Hexyl(1H-imidazol-2-ylmethyl)amine

Cat. No.: B13256548
M. Wt: 181.28 g/mol
InChI Key: VVPRMBUUWXGYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl(1H-imidazol-2-ylmethyl)amine is a synthetic organic compound featuring an imidazole ring system linked to a hexylamine chain via a methylene spacer. The imidazole ring is a privileged structure in medicinal chemistry and chemical biology due to its hydrogen bonding capability, acting as both a donor and an acceptor, and its amphoteric nature . This structure is a key component of the amino acid histidine, which is critical for enzymatic catalysis . As a building block, this amine-functionalized imidazole is valuable for constructing more complex molecules. For instance, structurally related N-hexyl imidazole derivatives have been synthesized and investigated as effective corrosion inhibitors for steel in acidic environments, with the imidazole ring and alkyl chain contributing to their adsorption and protective action on metal surfaces . Furthermore, the 1H-imidazole-2,5-dicarboxamide scaffold, which shares key functional groups with this compound, has been explored as a peptidomimetic to inhibit protein-protein interactions, such as those in the HCV NS3/4A protease system . The compound serves as a versatile intermediate in multicomponent reactions, a powerful method for efficiently generating molecular diversity and complex heterocyclic systems for drug discovery and materials science . Researchers can utilize this amine for the synthesis of ligands for metal complexes or for the development of novel bioactive molecules. This product is intended for research applications in chemistry and pharmacology and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3 B13256548 Hexyl(1H-imidazol-2-ylmethyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)hexan-1-amine

InChI

InChI=1S/C10H19N3/c1-2-3-4-5-6-11-9-10-12-7-8-13-10/h7-8,11H,2-6,9H2,1H3,(H,12,13)

InChI Key

VVPRMBUUWXGYJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=NC=CN1

Origin of Product

United States

Contextualization of Imidazole Containing Amine Ligands in Modern Organic and Inorganic Chemistry

Imidazole-containing amine ligands are a significant class of compounds in both organic and inorganic chemistry due to their versatile coordination properties and the biological relevance of the imidazole (B134444) ring. nih.govrsc.orgresearchgate.net The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of many biological systems, most notably in the amino acid histidine. tsijournals.comwikipedia.org This biological prevalence has spurred considerable interest in synthesizing and studying imidazole derivatives for their potential applications.

In coordination chemistry, imidazole and its derivatives are highly valued as ligands for transition metals. nih.govwikipedia.org The nitrogen atoms of the imidazole ring can act as donor sites, forming stable complexes with a wide range of metal ions. rsc.orgwikipedia.org These metal complexes are instrumental in catalysis, materials science, and the development of new therapeutic agents. alfachemic.comnih.gov The ability to modify the imidazole ring at various positions allows for the fine-tuning of the ligand's steric and electronic properties, thereby influencing the characteristics and reactivity of the resulting metal complexes. rsc.org

In organic synthesis, imidazole-containing compounds serve as versatile building blocks and catalysts. rsc.orgnih.gov The imidazole nucleus can be functionalized to create a diverse array of molecules with specific properties. nih.govacs.org These compounds are often employed in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. evitachem.com The presence of both an acidic and a basic nitrogen atom gives imidazole amphoteric character, allowing it to participate in a variety of chemical transformations. wikipedia.orgtsijournals.com

Historical Trajectories and Current Significance of Amines in Ligand Design and Organic Synthesis

The study of amine ligands has a rich history that is deeply intertwined with the development of coordination chemistry. wikipedia.org Early work in the late 18th and 19th centuries on metal ammine complexes, which are complexes containing ammonia (B1221849) as a ligand, laid the groundwork for our modern understanding of coordination compounds. wikipedia.orgmdpi.com Alfred Werner's pioneering research on cobalt ammine complexes in the late 19th and early 20th centuries was particularly crucial, leading to his Nobel Prize-winning theory on the structure of coordination compounds. wikipedia.orglibretexts.org

Over time, the focus expanded from simple ammonia ligands to a vast array of organic amines. The development of novel polyamines and their application as chelating agents marked a significant advancement in the field. acs.org The ability of amines to form stable complexes with a wide variety of metal ions has made them indispensable in many areas of chemistry.

Today, amine ligands are of paramount importance in organic synthesis, where they are used as catalysts and directing groups. alfachemic.com Chiral amines, for instance, are widely employed in asymmetric catalysis to produce enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. alfachemic.com The continuous development of new amine-based ligands with tailored properties remains an active area of research, driven by the need for more efficient and selective chemical transformations.

Structural Archetypes and Their Unique Contributions to the Reactivity Profiles of Imidazole Based Compounds

The reactivity of imidazole-based compounds is intrinsically linked to their structural features. The imidazole (B134444) ring itself is an aromatic system, which contributes to its stability. tsijournals.comtsijournals.com It possesses two nitrogen atoms with distinct electronic properties: one is pyridine-like and the other is pyrrole-like. tsijournals.com This arrangement allows imidazole to act as both a hydrogen bond donor and acceptor, a property that is crucial in many biological processes involving the amino acid histidine. nih.gov

The ability of the imidazole ring to be substituted at various positions allows for the creation of a wide range of derivatives with tailored properties. nih.govrsc.org For example, the introduction of bulky substituents can create steric hindrance around a metal center in a coordination complex, influencing its catalytic activity. organic-chemistry.org The electronic nature of the substituents can also be varied to modulate the electron-donating ability of the ligand.

In the case of Hexyl(1H-imidazol-2-ylmethyl)amine, the structure combines the imidazole ring with a flexible hexyl amine chain. The imidazole moiety provides the primary coordination site for metal ions, while the hexyl group can influence the solubility and steric environment of the molecule. This combination of a rigid aromatic ring and a flexible aliphatic chain is a common design strategy in the development of ligands for specific applications.

FeatureDescriptionReference
Imidazole Ring A five-membered aromatic heterocycle with two nitrogen atoms. It is a key component of the amino acid histidine and is involved in many biological processes. tsijournals.comwikipedia.org
Amine Group A functional group containing a basic nitrogen atom with a lone pair. Amines are common ligands in coordination chemistry and are used as catalysts in organic synthesis. alfachemic.com
Hexyl Chain A six-carbon aliphatic chain. In this compound, this chain adds flexibility and can influence the steric properties and solubility of the compound.

Catalytic Applications of Hexyl 1h Imidazol 2 Ylmethyl Amine and Its Derivatives

Hexyl(1H-imidazol-2-ylmethyl)amine as an Organocatalyst in Specific Organic Transformations

While the primary catalytic applications of this compound involve its use as a ligand for transition metals, the inherent basicity and nucleophilicity of the imidazole (B134444) and amine functionalities suggest its potential as an organocatalyst. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often relies on functionalities similar to those present in this compound. For instance, the imidazole moiety can act as a general base or a nucleophilic catalyst, while the secondary amine can participate in enamine or iminium ion catalysis.

Research into the specific use of this compound as a standalone organocatalyst is an emerging area. Its structural similarity to other known imidazole-based organocatalysts suggests potential applications in reactions such as the Michael addition, aldol (B89426) reactions, and acyl transfer reactions. The hexyl group, while primarily influencing solubility and steric hindrance, could also play a role in creating specific microenvironments that enhance catalytic activity and selectivity.

Transition Metal Catalysis Mediated by this compound Ligands

The most significant catalytic applications of this compound and its derivatives are realized when they are employed as ligands in transition metal catalysis. The imidazole ring and the amine nitrogen can coordinate to a metal center, forming stable complexes that exhibit high catalytic activity. The hexyl group can be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the efficiency and selectivity of the catalyzed reaction.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov Derivatives of this compound, particularly those that form N-heterocyclic carbene (NHC) complexes with palladium, have shown significant promise in this area. researchgate.netcumhuriyet.edu.tr

Suzuki-Miyaura Coupling: N-heterocyclic carbene-palladium(II) complexes derived from imidazole precursors have been successfully used as catalysts in the Suzuki-Miyaura reaction, which couples aryl halides with arylboronic acids. researchgate.netcumhuriyet.edu.tr For example, N-alkoxycarbonyl and N-carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd(II) complexes have demonstrated excellent catalytic activity for the coupling of 4-bromobenzaldehyde (B125591) and phenylboronic acid at room temperature, leading to high yields of the corresponding biaryl products. researchgate.netcumhuriyet.edu.tr These catalysts have proven to be robust and insensitive to air and moisture. researchgate.net

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another area where imidazole-based ligands have been applied. nih.govdb-thueringen.denanochemres.org While direct application of this compound is less documented, related NHC-Pd complexes have shown to be effective. researchgate.netcumhuriyet.edu.tr These catalysts can be successfully applied to classic cross-coupling reactions like the Sonogashira coupling. researchgate.netcumhuriyet.edu.tr

Heck Coupling: The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, also benefits from palladium catalysts bearing imidazole-derived ligands. rsc.orgresearchgate.net The stability and activity of these catalysts often lead to high yields and good functional group tolerance. researchgate.net

Table 1: Application of Imidazole-Derived NHC-Palladium Complexes in Cross-Coupling Reactions

Cross-Coupling ReactionReactantsCatalyst TypeKey Findings
Suzuki-Miyaura Aryl bromides and arylboronic acidsN-alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd(II) complexesExcellent catalytic activity at room temperature, producing biaryls in high isolated yields. researchgate.netcumhuriyet.edu.tr
Sonogashira Aryl halides and terminal alkynesN-alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd(II) complexesSuccessful application in Sonogashira reactions, demonstrating the versatility of the catalyst system. researchgate.netcumhuriyet.edu.tr
Heck Aryl halides and alkenesPalladium complexes with imidazole-based ligandsEfficient catalysis leading to the formation of substituted alkenes. rsc.orgresearchgate.net

The development of chiral derivatives of this compound is a key strategy for their application in asymmetric catalysis. By introducing chirality into the ligand structure, either on the hexyl chain or through substitution on the imidazole ring, it is possible to create chiral metal complexes that can induce enantioselectivity in a variety of transformations.

While specific examples detailing the use of chiral this compound in enantioselective transformations are not extensively reported in the provided search results, the principle is well-established in the broader field of asymmetric catalysis. Chiral ligands containing imidazole moieties are known to be effective in reactions such as asymmetric hydrogenation, hydrosilylation, and aldol reactions. The steric and electronic properties of the chiral this compound ligand would play a crucial role in determining the degree of enantiomeric excess (ee) achieved in the product.

The coordinating ability of this compound and its derivatives makes them suitable ligands for metals that catalyze oxidation, reduction, and hydrofunctionalization reactions.

Oxidation Reactions: Metal complexes of imidazole-containing ligands can catalyze a range of oxidation reactions. For instance, heteropolyanions combined with chiral amine structures have been shown to be effective in the epoxidation of alkenes and the oxidation of alcohols. researchgate.net

Reduction Reactions: In reduction reactions, such as the hydrogenation of unsaturated compounds, the ligand plays a critical role in activating the substrate and the reducing agent. The electronic properties of the this compound ligand can be tuned to optimize the catalytic activity for specific reduction processes.

Hydrofunctionalization Reactions: Hydrofunctionalization reactions, such as hydroamination and the hydration of alkynes, involve the addition of an H-X molecule across an unsaturated bond. Metal complexes featuring imidazole-based ligands can facilitate these transformations by activating the alkyne or alkene and promoting the nucleophilic attack of the amine or water.

Mechanistic Investigations of this compound-Promoted Catalytic Processes

Understanding the mechanism of a catalytic process is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by metal complexes of this compound, mechanistic studies focus on identifying the active catalytic species and elucidating the elementary steps of the catalytic cycle.

In transition metal catalysis, the ligand-metal complex added to the reaction may not be the true active catalyst. It often serves as a precatalyst that is transformed into the active species under the reaction conditions. For palladium-catalyzed cross-coupling reactions involving NHC ligands derived from imidazole precursors, the active catalytic species is typically a low-coordinate Pd(0)-NHC complex.

Elucidation of Reaction Pathways and Rate-Determining Steps

The catalytic activity of this compound and its derivatives is intrinsically linked to the specific reaction pathways they facilitate. Understanding these pathways and identifying the rate-determining step (RDS) are crucial for optimizing reaction conditions and designing more efficient catalysts. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies of structurally related imidazole-based catalysts, particularly those involving metal complexes.

The imidazole moiety and the adjacent secondary amine in this compound provide two key coordination sites for metal ions, which are often the active centers in catalytic transformations. The hexyl group, being a sterically bulky and electron-donating alkyl chain, can influence the catalyst's solubility in nonpolar solvents and modulate the electronic properties and accessibility of the catalytic center.

In many metal-catalyzed reactions involving imidazole-containing ligands, the reaction pathway proceeds through a series of steps involving substrate coordination, activation, transformation, and product release. For instance, in oxidation reactions catalyzed by copper-imidazole complexes, a common pathway involves the binding of the substrate and an oxidant (like O₂) to the copper center. nih.gov

A generalized catalytic cycle might involve:

Catalyst Activation: Formation of the active catalytic species, which may involve the coordination of a metal ion to the imidazole and amine nitrogens of this compound.

Substrate Binding: The substrate molecule coordinates to the metal center of the activated catalyst.

Chemical Transformation: This is often the core of the catalytic cycle and may involve one or more steps, such as oxidative addition, migratory insertion, or reductive elimination.

Product Release: The product dissociates from the catalyst, regenerating it for the next catalytic cycle.

Interactive Data Table: Plausible Rate-Determining Steps in Catalysis by this compound Derivatives

Reaction TypePlausible Rate-Determining StepInfluencing Factors

Heterogenization and Immobilization Strategies for Reusable this compound Catalysts

While homogeneous catalysts, such as molecular complexes of this compound, often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. rsc.org To overcome these limitations, various heterogenization and immobilization strategies have been developed. These strategies aim to anchor the catalyst to a solid support, facilitating easy separation and recycling without significant loss of catalytic activity. rsc.orgrsc.org

Several approaches can be envisioned for the heterogenization of this compound-based catalysts:

Covalent Attachment to Polymeric Supports: The amine or imidazole functionality of this compound can be used to covalently link the molecule to a variety of polymeric supports. These supports can include polystyrene, silica (B1680970) gel, or other functionalized polymers. The choice of linker and support material can influence the catalyst's stability, activity, and substrate accessibility.

Immobilization on Inorganic Materials: The catalyst can be immobilized on the surface of inorganic materials like zeolites, mesoporous silica, or metal oxides. rsc.org This can be achieved through direct covalent bonding, electrostatic interactions, or encapsulation within the pores of the material. Atomic layer deposition (ALD) is an emerging technique for encapsulating molecular catalysts on solid supports, which can prevent leaching and enhance stability. rsc.org

Formation of Metal-Organic Frameworks (MOFs): The imidazole moiety is a common building block in the synthesis of MOFs. mdpi.com this compound or its derivatives could potentially be used as ligands to construct novel MOFs with intrinsic catalytic activity. The porous and crystalline nature of MOFs provides a well-defined environment for catalytic reactions. mdpi.com

Non-covalent Immobilization: This strategy relies on weaker interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking, to adsorb the catalyst onto a solid support. researchgate.net While simpler to implement, this method may suffer from catalyst leaching over time.

The effectiveness of any immobilization strategy depends on several factors, including the stability of the linkage between the catalyst and the support, the preservation of the catalyst's active site, and the mass transfer of reactants and products to and from the catalytic centers.

Interactive Data Table: Comparison of Immobilization Strategies for this compound Catalysts

StrategyAdvantagesDisadvantagesPotential Support Materials

No Specific Research Found for this compound's Molecular Interactions

Despite a thorough search of available scientific literature, no specific in vitro studies detailing the molecular interactions of the chemical compound this compound with biological macromolecules, its mechanisms of enzyme modulation, or its effects on cell membranes have been identified.

The investigation sought to provide a detailed article on the molecular recognition and enzyme interaction of this compound, adhering to a strict outline focused on its non-clinical biological interactions. However, the search for relevant research findings proved fruitless for this specific compound.

The intended article was structured to cover the following areas:

Molecular Recognition Studies: This section aimed to detail the binding interactions of this compound with proteins, peptides, and nucleic acids (DNA/RNA). It also intended to explore the compound's interactions with lipid bilayers and its influence on membrane permeability.

Enzyme Modulation and Inhibition: This part was designed to present kinetic studies of enzyme inhibition or activation by the compound. Furthermore, it was meant to describe the structural basis of any enzyme-ligand interactions, distinguishing between active site and allosteric binding.

While the broader class of imidazole-containing compounds is known for a wide range of biological activities and has been the subject of extensive research, including as enzyme inhibitors, no studies were found that specifically investigated the hexyl derivative . The general biological activities of imidazole derivatives are diverse, with some showing promise in various therapeutic areas. However, the specific molecular interactions are highly dependent on the complete structure of the molecule, and therefore, findings on other imidazole compounds cannot be accurately extrapolated to this compound.

Without any available data from in vitro studies, a scientifically accurate and informative article on the molecular interactions of this compound cannot be generated at this time. Further experimental research would be required to elucidate the specific biochemical and biophysical properties of this compound.

Molecular Interactions of Hexyl 1h Imidazol 2 Ylmethyl Amine with Biological Systems Non Clinical Focus

Mechanistic Probes of Cellular Pathways in vitro (e.g., Receptor Binding Kinetics, Ion Channel Modulation)

No data is available on the receptor binding kinetics or ion channel modulation properties of Hexyl(1H-imidazol-2-ylmethyl)amine.

Development of this compound as a Chemical Probe for Biological Research

There is no available information on the development or use of this compound as a chemical probe for biological research.

Derivatization and Structure Property Relationship Spr Studies of Hexyl 1h Imidazol 2 Ylmethyl Amine

Rational Design and Synthesis of Functionalized Hexyl(1H-imidazol-2-ylmethyl)amine Derivatives

The rational design of functionalized this compound derivatives is guided by the intended application, such as creating specific metal complexes, catalysts, or materials with tailored properties. researchgate.netrsc.org The design process involves the strategic placement of functional groups on the imidazole (B134444) ring, the amine nitrogen, or the hexyl chain to modulate steric and electronic characteristics.

Synthesis of these derivatives can be approached through several established routes for N-substituted and functionalized imidazoles. A common strategy involves a multi-step synthesis starting from the imidazole core. For instance, the nitrogen at the N-1 position of the imidazole ring can be alkylated with a hexyl halide (e.g., 1-bromohexane) in the presence of a base like potassium carbonate or cesium carbonate. nih.govorganic-chemistry.org Subsequent functionalization at the C-2 position can then be carried out to introduce the aminomethyl group.

Alternatively, multi-component reactions offer an efficient pathway to construct highly substituted imidazole rings in a single step. acs.orgacs.orgnih.gov A one-pot reaction involving an appropriate 1,2-dicarbonyl compound, an aldehyde, ammonia (B1221849), and hexylamine (B90201) could theoretically be designed to yield a derivative of the target compound. The choice of reactants in these one-pot syntheses is crucial, as the substituents on the starting materials directly control the final structure and can significantly impact reaction efficiency and pathways. acs.orgacs.org For example, using electron-withdrawing groups on aromatic aldehydes in such reactions has been shown to increase product yields. acs.org

The "rational design" aspect is critical when aiming for specific functions like catalysis. acs.org For creating a chiral catalyst, a chiral auxiliary could be incorporated into the hexyl group or attached to the amine. The synthesis would then need to be adapted to accommodate these chiral fragments, often involving kinetic resolution or the use of enantiopure starting materials to achieve high enantioselectivity. acs.org

Table 1: Synthetic Strategies for this compound Derivatives

StrategyDescriptionKey ReactantsPotential ApplicationReference
Stepwise SynthesisSequential modification starting with N-alkylation of the imidazole ring, followed by functionalization at the C-2 position.Imidazole, Hexyl Halide, Formaldehyde, AminesGeneral purpose ligands nih.govorganic-chemistry.org
Multi-Component ReactionOne-pot synthesis combining multiple starting materials to form the substituted imidazole core directly.Dicarbonyls, Aldehydes, Ammonia, HexylamineRapid library synthesis for screening acs.orgacs.orgnih.gov
Chiral Pool SynthesisIncorporation of enantiopure fragments during synthesis to create chiral ligands.Chiral amines or aldehydesEnantioselective catalysis acs.org

Impact of Structural Modifications on Coordination Behavior and Ligand Strength

The coordination behavior of this compound is primarily dictated by the two nitrogen donor sites: the sp2-hybridized nitrogen (N-3) of the imidazole ring and the nitrogen of the aminomethyl group. researchgate.net This arrangement allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. ekb.eg Structural modifications at various positions can significantly alter its coordination properties and the stability of the resulting metal complexes. nih.gov

Modification of the Alkyl Chain:

Steric Hindrance: Altering the hexyl group, for example, by introducing branching (e.g., replacing hexyl with a cyclohexyl or tert-butyl group) or increasing its length, would increase steric bulk around the metal center. This can influence the coordination geometry, potentially favoring lower coordination numbers or leading to distorted geometries. nih.gov

Ligand Flexibility: The hexyl chain provides flexibility. Shortening or rigidifying this chain could restrict the ligand's ability to adopt the ideal conformation for chelation, thereby affecting complex stability.

Modification of the Imidazole Ring:

Electronic Effects: Introducing substituents at the C-4 or C-5 positions of the imidazole ring modifies the electronic properties of the coordinating N-3 atom. Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the nitrogen, enhancing its basicity and making it a stronger sigma-donor, which generally leads to more stable metal complexes. numberanalytics.comrsc.org Conversely, electron-withdrawing groups (e.g., nitro, halide) decrease the nitrogen's basicity, weakening the ligand-metal bond. rsc.org

Steric Effects: Bulky substituents adjacent to the coordinating nitrogen (at C-4) can sterically hinder the approach of the metal ion, weakening the coordination bond or altering the coordination mode. numberanalytics.com

Modification of the Amine Group:

Secondary vs. Tertiary Amines: The primary amine of the parent compound can be alkylated to a secondary or tertiary amine. This increases the steric bulk and can alter the electronic properties of the amine nitrogen donor, influencing ligand strength and the preferred coordination geometry.

Additional Donor Sites: Functionalizing the hexyl group or the amine with additional donor atoms (e.g., hydroxyl, ether, or pyridine (B92270) moieties) can change the ligand's denticity from bidentate to tridentate or higher, leading to the formation of more complex and potentially more stable coordination polymers or complexes. nih.gov

Influence of Substituents on Catalytic Efficacy, Selectivity, and Enantioselectivity

When complexed with a transition metal, derivatives of this compound can serve as catalysts. The efficacy, selectivity, and, crucially, the enantioselectivity of these catalysts are highly dependent on the ligand's structure. rsc.org

Catalytic Efficacy: The electronic nature of substituents on the imidazole ring directly influences the electronic environment of the metal center. Electron-donating groups can increase the electron density on the metal, which can be beneficial for oxidative addition steps in a catalytic cycle. In contrast, electron-withdrawing groups make the metal center more electrophilic, which can enhance its reactivity towards nucleophiles. This principle has been demonstrated in the oxidation of alcohols using imidazole-functionalized vanadium clusters. nih.gov

Selectivity: Substituents can control the regioselectivity and chemoselectivity of a reaction by sterically blocking certain reaction pathways or by electronically favoring one pathway over another. For example, bulky groups on the ligand can create a specific pocket around the metal center that only allows substrates of a certain size or shape to react.

Enantioselectivity: For asymmetric catalysis, introducing chirality to the ligand is essential. thieme-connect.com This can be achieved by:

Using a Chiral Backbone: Synthesizing the ligand from a chiral starting material, such as a chiral amine or by introducing a chiral center on the hexyl group.

Adding Chiral Substituents: Attaching a chiral group (e.g., a derivative of a natural amino acid or a chiral alcohol) to the imidazole ring or the amine nitrogen. acs.orgbeilstein-archives.org

These chiral elements create a defined three-dimensional space around the catalytic metal center. This chiral environment forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. thieme-connect.commdpi.com The enantiomeric excess (ee) achieved is sensitive to the structure of the ligand, with even small changes sometimes leading to large differences in enantioselectivity. beilstein-archives.org

Table 2: Predicted Influence of Substituents on Catalytic Properties

Modification LocationSubstituent TypePredicted EffectReference
Imidazole Ring (C4/C5)Electron-Donating Group (e.g., -Me, -OMe)Increases electron density on the metal, potentially enhancing activity in oxidative reactions. rsc.orgnih.gov
Imidazole Ring (C4/C5)Electron-Withdrawing Group (e.g., -CF3, -NO2)Makes the metal more electrophilic, potentially enhancing reactions with nucleophiles. rsc.org
Amine or Hexyl GroupBulky Group (e.g., tert-butyl, phenyl)Creates steric hindrance that can improve substrate selectivity (regio- or stereoselectivity). numberanalytics.com
Any positionChiral Moiety (e.g., (S)-1-phenylethyl)Induces a chiral environment for enantioselective catalysis. acs.orgthieme-connect.combeilstein-archives.org

Modulation of Molecular Interaction Profiles through Derivatization (e.g., Altering Binding Affinity or Specificity for Biomolecules, non-clinical)

Derivatization is a powerful tool to modulate the non-covalent interaction profile of this compound, thereby altering its binding affinity and specificity for various molecular targets in a non-clinical research context. nih.gov The imidazole ring itself can act as both a hydrogen bond donor (N-1 H) and acceptor (N-3), and it can participate in π-π stacking interactions. researchgate.netmdpi.com

Introducing Hydrogen Bonding Groups: Adding functional groups like hydroxyls, amides, or carboxylates to the hexyl chain or as substituents on the imidazole ring introduces additional hydrogen bond donors and acceptors. This can significantly enhance binding affinity to targets with complementary hydrogen bonding sites. Docking studies on similar imidazole derivatives have shown that such interactions are critical for stable binding to target proteins. researchgate.net

Altering Lipophilicity/Hydrophobicity: The hexyl group gives the parent molecule considerable lipophilicity. This can be tuned by either extending the alkyl chain (increasing hydrophobicity) or shortening it. Introducing aromatic rings (e.g., a phenyl group) can also increase hydrophobic interactions and introduce the possibility of π-π stacking, which is often a key interaction in molecular recognition. nih.gov

Design Principles for Tailoring Specific Physicochemical Properties (e.g., Solubility, Stability in Non-Biological Media)

The physicochemical properties of this compound, such as its solubility and stability, can be strategically tailored through derivatization to suit specific applications in materials science or as a ligand in non-biological media.

Solubility: The solubility of imidazole-based compounds is highly tunable.

Polar Solvents: Imidazole itself is highly soluble in polar solvents like water. nih.govsolubilityofthings.com The hexyl group on the parent compound reduces this polarity. To increase solubility in polar media like water or alcohols, polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or short poly-ethylene glycol (PEG) chains can be introduced onto the hexyl chain or the imidazole ring. solubilityofthings.com Protonation of the nitrogen atoms in acidic conditions also significantly increases water solubility. solubilityofthings.com

Non-Polar Solvents: To enhance solubility in non-polar organic solvents (e.g., hexane, toluene), the lipophilicity can be increased by elongating the alkyl chain (e.g., from hexyl to dodecyl) or by adding other large, non-polar groups like phenyl or long-chain ethers. rsc.org

Stability: Imidazole derivatives are known for their relatively high thermal and chemical stability. researchgate.netmdpi.com

Thermal Stability: The inherent aromaticity of the imidazole ring contributes to its thermal stability. This property is particularly valuable in applications like ionic liquids or high-temperature catalysis. researchgate.netmdpi.com

Table 3: Design Principles for Physicochemical Properties

Property to TailorStrategyExample ModificationExpected OutcomeReference
Increase Aqueous SolubilityIncorporate polar functional groupsAdd -OH or -COOH to the hexyl chainEnhanced solubility in water/alcohols solubilityofthings.com
Increase Non-Polar SolubilityIncrease lipophilicityReplace hexyl with dodecyl; add phenyl groupsEnhanced solubility in hydrocarbons rsc.org
Enhance Thermal StabilityLeverage inherent aromaticityUse as a scaffold for high-temperature ligandsStable performance at elevated temperatures researchgate.netmdpi.com
Improve Chemical StabilityIntroduce steric hindranceAdd bulky groups (e.g., t-butyl) to the imidazole ringProtection against chemical attack numberanalytics.com
Modulate Melting PointCreate ionic liquid derivativesQuaternize the amine; pair with a suitable anionFormation of a low-melting-point salt researchgate.netmdpi.com

Emerging Research Directions and Future Perspectives for Hexyl 1h Imidazol 2 Ylmethyl Amine

Integration of Hexyl(1H-imidazol-2-ylmethyl)amine into Advanced Materials Science

The functionalization of the imidazole (B134444) core with a hexyl amine chain in this compound opens up a plethora of possibilities for its incorporation into advanced materials. The hexyl group imparts hydrophobicity and flexibility, while the imidazole and amine moieties provide coordination sites for metal ions and potential for hydrogen bonding.

Development of this compound-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The judicious selection of these components allows for the tuning of the resulting framework's properties, such as pore size, shape, and functionality, making them suitable for a wide range of applications including gas storage, separation, and catalysis. mdpi.com

The bifunctional nature of this compound, possessing both an imidazole ring and a primary amine, makes it an excellent candidate as a ligand for the synthesis of novel MOFs and CPs. The imidazole nitrogen atoms can coordinate to metal centers, while the amine group can either be a secondary coordination site or be available for post-synthetic modification, introducing further functionality into the framework.

For instance, related imidazole-containing ligands have been successfully employed in the construction of MOFs and CPs. researchgate.net The synthesis of two new metal-organic frameworks, {[Cu3(timb)2(chtc)2]·14H2O}n and {[Co3(timb)2(chtc)2]·6H2O}n, utilized 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) as a key ligand. researchgate.net Similarly, the solvothermal reactions of Zn(II) and Cu(II) with mixed ligands including 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene have yielded coordination polymers with interesting structural motifs. mdpi.com These examples highlight the potential for this compound to form robust and functional frameworks.

The table below outlines the components and resulting structures of some reported imidazole-based MOFs and CPs, providing a conceptual blueprint for the potential development of this compound-based materials.

Metal IonImidazole-based LigandCo-ligandResulting Structure
Cu(II)1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)Cyclohexane-1,3,5-tricarboxylic acid2D layered structure
Co(II)1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)Cyclohexane-1,3,5-tricarboxylic acid3D porous framework
Zn(II)1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzenePhenylacetic acid1D Z-shaped chain
Cu(II)1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzenePyridine-2,6-dicarboxylic acid1D single chain
Cd(II)1H-imidazole-4-carboxylateOxalate2D herringbone architecture

This table is illustrative and based on existing research with similar ligands to suggest potential structures with this compound.

The incorporation of the flexible hexyl chain from this compound could lead to the formation of dynamic or "soft" MOFs, which can respond to external stimuli such as guest molecules, light, or temperature. This responsiveness is highly desirable for applications in sensing and controlled release.

Application in Sensing Platforms and Chemo-sensors

The imidazole moiety is a well-established component in the design of chemosensors due to its ability to interact with various analytes through coordination, hydrogen bonding, and π-π stacking interactions. Fluorescent chemosensors based on imidazole derivatives have been developed for the detection of ions and small molecules. rsc.org

This compound can be envisioned as a core component of novel sensing platforms. The imidazole and amine groups can act as binding sites for target analytes. Upon binding, a change in the photophysical properties of a tethered fluorophore or a change in the electrochemical properties of the system could be observed, forming the basis of a sensing mechanism.

For example, imidazole-based fluorescent sensors have demonstrated the ability to detect cyanide and mercury ions through mechanisms involving the formation of a cyanohydrin and subsequent metal-assisted elimination. rsc.org The design of a sensor incorporating this compound could follow a similar principle, where the amine group could be functionalized with a fluorophore. The binding of a target analyte to the imidazole portion would then modulate the fluorescence output.

The development of such sensors would involve the synthesis of derivatives where this compound is coupled to a signaling unit. The choice of the signaling unit would be crucial in determining the sensitivity and selectivity of the sensor.

Novel Catalytic Scenarios and Sustainable Reaction Technologies

The imidazole ring is a common feature in the active sites of many enzymes and has been utilized in the development of synthetic catalysts. The basic nitrogen atoms of the imidazole can act as proton acceptors or donors, and the ring can participate in various non-covalent interactions, making it a versatile catalytic scaffold.

This compound presents opportunities for the development of novel catalysts for a range of organic transformations. The presence of both an imidazole and an amine functionality allows for bifunctional catalysis, where both groups participate in the catalytic cycle. This can lead to enhanced reactivity and selectivity compared to monofunctional catalysts.

Recent research has explored the use of cobalt complexes with imidazole-containing ligands as catalysts for Sonogashira coupling reactions, demonstrating the potential for imidazole derivatives in sustainable catalysis. researchgate.net Furthermore, zinc-based coordination polymers have been shown to be effective catalysts for tandem deacetalization–Knoevenagel condensation reactions under ultrasonic irradiation. mdpi.com These findings suggest that MOFs and CPs derived from this compound could serve as robust and recyclable heterogeneous catalysts.

The table below summarizes some catalytic applications of imidazole-related compounds, indicating potential areas of exploration for this compound.

Catalyst TypeImidazole-based ComponentReaction
Homogeneous CatalystCoCl2/3-(2-aminoethyl)-1-methyl-1H-imidazol-3-ium bromideSonogashira coupling
Heterogeneous CatalystZn(II) Coordination PolymerDeacetalization–Knoevenagel condensation

This table highlights catalytic systems that could be adapted using this compound as a ligand or organocatalyst.

The development of catalysts based on this compound would align with the principles of green chemistry by promoting the use of efficient and potentially recyclable catalytic systems.

Advanced Methodologies for Studying this compound's Molecular Interactions in situ

To fully harness the potential of this compound in materials science and catalysis, a deep understanding of its molecular interactions is essential. Advanced in situ characterization techniques are crucial for probing these interactions under reaction conditions or within a material's framework.

Techniques such as in situ X-ray diffraction and spectroscopy can provide real-time information on the structural changes that occur during the formation of MOFs or during a catalytic reaction. For instance, temperature-dependent powder X-ray diffraction has been used to study the thermal stability and structural dynamics of coordination polymers. rsc.org

In the context of catalysis, in situ infrared (IR) spectroscopy can be employed to monitor the adsorption of reactants and the formation of intermediates on the surface of a catalyst derived from this compound. This information is invaluable for elucidating reaction mechanisms and optimizing catalyst performance.

Furthermore, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the local environment of the imidazole and hexyl amine moieties within a solid material, helping to understand host-guest interactions and the dynamics of the framework.

Interdisciplinary Research Frontiers for this compound in Chemical Biology and Materials Chemistry

The interface between chemical biology and materials chemistry presents exciting opportunities for the application of this compound. The imidazole moiety is a key component of many biological molecules, including the amino acid histidine, and plays a crucial role in enzyme catalysis and metal ion coordination in proteins.

The structural similarity of this compound to biological motifs could be exploited in the design of biomimetic materials. For example, MOFs constructed from this ligand could be designed to mimic the active sites of metalloenzymes, leading to highly selective and efficient catalysts for biochemical reactions. The synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol as a precursor for biomimetic chelating ligands underscores the interest in this area. nih.gov

In the realm of drug delivery, MOFs based on this compound could be designed to encapsulate and release therapeutic agents. The biocompatibility of the imidazole core and the potential for tuning the properties of the MOF make this an attractive avenue of research.

The hexyl amine chain could also be utilized for surface functionalization of materials, such as nanoparticles or polymers, to impart specific biological recognition properties. This could lead to the development of new diagnostic tools or targeted therapeutic systems. The journey from the synthesis of related benzimidazole (B57391) derivatives for potential anti-HCV activity to the development of functional materials illustrates the broad scope of imidazole chemistry. ijrpc.com

Q & A

Q. What are the standard synthetic routes for Hexyl(1H-imidazol-2-ylmethyl)amine, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous imidazole derivatives are synthesized by refluxing precursors like 2-aminophenol with imidazole carboxaldehydes in methanol, catalyzed by glacial acetic acid (e.g., 61% yield achieved in similar ligand syntheses) . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature control : Reflux conditions (60–80°C) balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity.
    Table 1 : Representative Reaction Conditions from Literature
PrecursorSolventCatalystTemp. (°C)Yield (%)Reference
2-aminophenolMethanolAcetic acid8061
Benzimidazole derivativesDMF12075–85

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity (e.g., imidazole proton signals at δ 6.35–8.32 ppm in DMSO-d6_6) .
  • IR Spectroscopy : Stretching vibrations for amine (-NH, ~3300 cm1^{-1}) and imidazole (C=N, ~1600 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks for related compounds in ).

Q. What are the primary research applications of this compound in drug discovery?

  • Methodological Answer : The compound’s imidazole moiety enables interactions with biological targets:
  • GPCR Modulation : Benzimidazole derivatives act as allosteric modulators for CNS disorders .
  • Anticancer Agents : Thiazolo[3,2-a]pyrimidine derivatives with benzimidazole groups show cytotoxic activity .
  • Fluorescent Probes : Triphenylamine-imidazole hybrids are used in bioimaging due to strong fluorescence .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations with hybrid functionals (e.g., B3LYP) model:
  • Electron Density Distribution : Exact-exchange terms improve thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) .
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites on the imidazole ring .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions for reaction optimization .

Q. How do researchers resolve contradictions in experimental vs. computational data for imidazole derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Incomplete Basis Sets : Use larger basis sets (e.g., 6-311++G**) to refine orbital overlap .
  • Empirical Adjustments : Semiempirical functionals (e.g., Colle-Salvetti correlation-energy formula) reduce errors in correlation energies to <5% .
  • Experimental Validation : Cross-check NMR chemical shifts and IR bands with computed spectra .

Q. What strategies improve the stability and bioavailability of this compound in pharmaceutical formulations?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride) .
  • Prodrug Design : Esterification or carbamate protection (e.g., tert-butyl N-(imidazol-2-ylmethyl)carbamate) improves metabolic stability .
  • Nanocarrier Systems : Liposomal encapsulation reduces degradation and enhances tissue targeting .

Safety and Handling Considerations

  • Toxicity : While not classified as hazardous, avoid skin/eye contact and inhalation. Use PPE (gloves, goggles) during synthesis .
  • Waste Disposal : Segregate organic waste and consult certified disposal services to prevent environmental contamination .

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